Boc-2,4-Difluoro-D-Phenylalanine
CAS No.:
Cat. No.: VC3684031
Molecular Formula:
Molecular Weight: 301.29
* For research use only. Not for human or veterinary use.

Specification
Molecular Weight | 301.29 |
---|
Introduction
Chemical Structure and Properties
Boc-2,4-Difluoro-D-Phenylalanine is chemically described as R-2-amino-3-(2,4-difluorophenyl)propionic acid with the amino group protected by a tert-butyloxycarbonyl (Boc) group . The compound exhibits the R configuration, corresponding to the D-stereochemistry in the amino acid nomenclature system. Its molecular formula consists of 14 hydrogen atoms, 17 fluorine atoms, 2 nitrogen and oxygen atoms, and 4 additional atoms completing its structure .
Structural Features
The compound possesses several distinctive structural elements:
-
A phenylalanine backbone with D-configuration
-
Two fluorine atoms positioned at the 2 and 4 positions of the phenyl ring
-
A Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino function
-
A free carboxylic acid group
The strategic positioning of fluorine atoms at the 2 and 4 positions of the phenyl ring introduces unique electronic and steric properties that significantly alter the compound's behavior compared to non-fluorinated phenylalanine derivatives.
Physical and Chemical Properties
The physical and chemical properties of Boc-2,4-Difluoro-D-Phenylalanine are influenced by its fluorine substitution pattern. While specific data for this exact compound is limited in the search results, fluorinated amino acids generally exhibit:
Property | Characteristic |
---|---|
Solubility | Moderate solubility in organic solvents like DMF, DMSO; limited solubility in water |
Stability | Enhanced thermal and metabolic stability compared to non-fluorinated analogues |
pKa values | Altered acid-base properties due to the electron-withdrawing effect of fluorine atoms |
Lipophilicity | Increased compared to non-fluorinated phenylalanine |
Conformational preferences | Distinct conformational biases due to stereoelectronic effects of fluorine |
The presence of fluorine atoms significantly impacts the compound's pharmacokinetic profile, making it an attractive building block for drug development .
Synthesis Methods
Several synthetic approaches have been developed to prepare Boc-2,4-Difluoro-D-Phenylalanine and related fluorinated phenylalanine derivatives. These methods vary in complexity, yield, and stereoselectivity.
Erlenmeyer Azalactone Method
One established synthetic route for preparing fluorinated phenylalanines with controlled stereochemistry involves the Erlenmeyer azalactone method. This approach has been successfully applied to synthesize difluorinated phenylalanine derivatives, including those with the D-configuration .
The synthesis typically involves:
-
Formation of an azalactone intermediate through a multicomponent reaction
-
Hydrolysis of the azalactone to form an acid intermediate
-
Catalytic hydrogenation to obtain the racemic compound
-
Resolution of enantiomers using enzymatic methods to obtain the desired D-configuration
-
Installation of the Boc protecting group
This method provides an efficient route to obtain enantiomerically pure Boc-2,4-difluoro-D-phenylalanine with excellent stereochemical control .
Photooxidative Cyanation Route
Another synthetic approach utilizes photooxidative cyanation of fluorinated benzylamines as a key step. This protecting group-free method offers a semicontinuous process for synthesizing racemic fluorinated phenylalanines .
The process involves:
-
Singlet oxygen-driven photooxidative cyanation of fluorinated benzylamines using tetraphenylporphyrin (Tpp)
-
Acid-mediated hydrolysis of the intermediate fluorinated α-amino nitrile
-
Resolution of enantiomers to obtain the D-isomer
-
Introduction of the Boc protecting group
Coupling of Activated Esters with Boronic Acids
A third synthetic strategy employs the coupling of N-hydroxytetrachlorophthalimide esters with fluorinated boronic acids. This method has been successfully applied to synthesize various fluorinated phenylalanine derivatives .
The synthetic sequence includes:
-
Activation of partially protected amino acid derivatives as N-hydroxytetrachlorophthalimide esters
-
Coupling with appropriate fluorinated boronic acids
-
Deprotection and fluorination steps
-
Resolution to obtain the D-enantiomer and Boc protection
This coupling approach offers versatility in accessing different fluorination patterns on the phenyl ring .
Applications in Research and Development
Boc-2,4-Difluoro-D-Phenylalanine finds applications across multiple scientific disciplines due to its unique structure and properties.
Peptide Synthesis
The compound serves as a valuable building block in the synthesis of peptides, particularly for developing novel therapeutic agents . The incorporation of this fluorinated amino acid derivative into peptide sequences can:
-
Enhance proteolytic stability of the resulting peptides
-
Modify conformational preferences and secondary structures
-
Alter binding affinity to target receptors
-
Improve pharmacokinetic properties of peptide therapeutics
These modifications are particularly valuable in developing peptide-based drugs with improved bioavailability and extended half-life .
Drug Development
The unique fluorinated structure of Boc-2,4-Difluoro-D-Phenylalanine enhances the pharmacokinetic properties of drug candidates, making it a key component in pharmaceutical research . Specific advantages include:
-
Increased metabolic stability due to the C-F bond strength
-
Enhanced membrane permeability through modulation of lipophilicity
-
Altered binding interactions with target proteins
-
Improved bioavailability and drug-like properties
The D-configuration provides additional benefits by further enhancing resistance to proteolytic degradation, making this compound particularly valuable for developing stable therapeutic agents .
Biochemical Studies
Researchers utilize Boc-2,4-Difluoro-D-Phenylalanine to study protein interactions and enzyme activities, providing insights into metabolic pathways and disease mechanisms . The compound enables:
-
Probing protein-protein and protein-ligand interactions
-
Investigating enzyme substrate specificity
-
Developing enzyme inhibitors and activity probes
-
Elucidating structure-activity relationships in biological systems
The fluorine atoms also provide valuable 19F NMR handles for monitoring biochemical processes and interactions .
Fluorine Chemistry Applications
The incorporation of fluorine atoms in Boc-2,4-Difluoro-D-Phenylalanine improves the stability and selectivity of compounds, making it essential in the design of targeted therapies . Specific applications include:
-
Development of fluorinated peptidomimetics
-
Creation of PET imaging agents through 18F incorporation
-
Design of metabolically stable therapeutic compounds
-
Investigation of fluorine-mediated protein interactions
These applications leverage the unique properties of fluorine to enhance molecular performance in biological systems .
Comparison with Related Compounds
Understanding the properties and applications of Boc-2,4-Difluoro-D-Phenylalanine benefits from comparison with structurally related compounds, particularly other halogenated phenylalanine derivatives.
Comparison with Boc-2,4-Dichloro-L-Phenylalanine
Boc-2,4-Dichloro-L-Phenylalanine represents a closely related compound where chlorine atoms replace the fluorine atoms at the 2 and 4 positions, with the opposite stereochemistry (L instead of D) .
Feature | Boc-2,4-Difluoro-D-Phenylalanine | Boc-2,4-Dichloro-L-Phenylalanine |
---|---|---|
Molecular Formula | C14H17F2NO4 | C14H17Cl2NO4 |
Molecular Weight | Approximately 301 | 334.19 |
Configuration | D (R) | L (S) |
Halogen | Fluorine (smaller) | Chlorine (larger) |
Electronegativity | Higher (F) | Lower (Cl) |
Bond Strength | Stronger C-F bond | Weaker C-Cl bond |
Applications | Similar range with emphasis on metabolic stability | Similar range with different electronic properties |
The chlorinated variant offers complementary properties, with larger halogens providing different steric effects and slightly altered electronic properties .
Comparison with Other Fluorinated Phenylalanine Derivatives
Various other fluorinated phenylalanine derivatives have been synthesized, including mono-fluorinated variants and those with different fluorination patterns:
Compound | Key Differences from Boc-2,4-Difluoro-D-Phenylalanine |
---|---|
4-Fluorophenylalanine | Single fluorine at para position only |
2,5-Difluorophenylalanine | Different fluorination pattern |
4-(2-Fluoroethyl)-phenylalanine | Fluorine not directly on ring |
2-[18F]FPhe | Radiofluorinated for PET imaging |
Future Research Directions
Research involving Boc-2,4-Difluoro-D-Phenylalanine continues to evolve, with several promising directions for future investigation.
Advanced Synthetic Methodologies
Development of improved synthetic routes to Boc-2,4-Difluoro-D-Phenylalanine represents an active area of research, with emphasis on:
-
Enantioselective synthetic approaches with higher yields
-
Greener synthesis methods with reduced environmental impact
-
Continuous flow processes for scaled production
-
Late-stage fluorination strategies to access diverse analogues
These advancements aim to make the compound more accessible for research and potential commercial applications.
Expanded Therapeutic Applications
The unique properties of Boc-2,4-Difluoro-D-Phenylalanine create opportunities for expanded therapeutic applications:
-
Development of novel peptide-based pharmaceuticals
-
Creation of proteolytically stable antimicrobial peptides
-
Design of peptide hormones with improved pharmacokinetics
-
Formulation of targeted cancer therapeutics
Each application leverages the enhanced stability and unique binding properties conferred by the fluorinated D-amino acid.
Advanced Imaging Applications
The potential for creating fluorine-18 labeled derivatives of 2,4-Difluoro-D-Phenylalanine offers promising directions for molecular imaging:
-
Development of PET imaging agents for cancer detection
-
Creation of tracers for studying amino acid transport
-
Design of peptide-based imaging probes with improved stability
-
Investigation of brain uptake and neurological applications
These applications build on established methods for radiofluorination of phenylalanine derivatives described in the literature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume